N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
Description
N-[2-(4-Chlorophenyl)ethyl]-4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a synthetic quinazolinone derivative characterized by:
- A (4-ethylphenyl)carbamoylmethyl group at position 1 of the quinazolinone, introducing hydrogen-bonding capacity and steric bulk. A butanamide linker, which may enhance conformational flexibility compared to shorter alkyl chains.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN4O4/c1-2-21-11-15-24(16-12-21)33-28(37)20-35-26-7-4-3-6-25(26)29(38)34(30(35)39)19-5-8-27(36)32-18-17-22-9-13-23(31)14-10-22/h3-4,6-7,9-16H,2,5,8,17-20H2,1H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZKPXZAFAIQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinazoline core, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of 445.94 g/mol. The presence of the chlorophenyl and ethyl groups may contribute to its lipophilicity and biological interactions.
Research indicates that compounds with similar structures often interact with multiple biological targets. The following mechanisms have been proposed for this compound:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Antiviral Properties : Similar compounds have demonstrated activity against viral replication by interfering with viral proteins.
- Antitumor Activity : The structural motifs present in the compound suggest potential cytotoxic effects against cancer cells.
Biological Activity Data
Several studies have reported on the biological activity of related compounds. Although specific data for this compound is limited, insights can be drawn from related analogs.
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Compound A | Enzyme Inhibition | 0.296 ± 0.080 |
| Compound B | Antiviral Activity | 0.617 ± 0.023 |
| Compound C | Cytotoxicity | 1.965 ± 0.032 |
Study on Antiviral Properties
A study published in PMC investigated the antiviral capabilities of compounds structurally similar to this compound. It was found that certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting that modifications to the core structure can enhance antiviral efficacy .
Antitumor Activity Research
Another study focused on the antitumor effects of quinazoline derivatives revealed that compounds with similar scaffolds showed promising results in inhibiting tumor growth in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds

Key Observations :
- The target compound’s higher molecular weight (~550 g/mol) compared to celecoxib (363.5 g/mol) may reduce bioavailability but enhance target specificity due to increased hydrophobic interactions .
- Synthetic Complexity: The carbamoylmethyl and butanamide groups likely necessitate multi-step synthesis, contrasting with simpler benzothiazole derivatives (e.g., 4g) prepared in ethanol with 70% yields .
- Solubility: Halogenated and bulky substituents (e.g., 4-chlorophenyl) reduce aqueous solubility, necessitating DMSO or ethanol for formulation, as seen in analogs .
Pharmacological Implications
Substituent Effects on Activity
- 4-Chlorophenyl Groups : Present in the target compound and 4g (), these enhance lipophilicity and may improve blood-brain barrier penetration, relevant for CNS-targeted drugs .
- Carbamoylmethyl vs.
- Butanamide Linker : Compared to acetamide chains (e.g., ), the longer butanamide may reduce steric hindrance, improving binding to deep hydrophobic pockets .
Docking and Binding Affinity Predictions
The Glide XP scoring function () highlights the importance of:
- Hydrophobic enclosures : The 4-ethylphenyl and chlorophenyl groups may engage in lipophilic interactions with protein pockets.
- Hydrogen-bonding motifs : The carbamoyl group could form neutral-neutral hydrogen bonds in enclosed environments, enhancing affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

